molecular formula C9H13ClF3NO B1418323 2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide CAS No. 1154011-33-2

2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide

Cat. No. B1418323
CAS RN: 1154011-33-2
M. Wt: 243.65 g/mol
InChI Key: MEQLVTAEPYDRPK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide is a synthetic compound with the molecular formula C9H13ClF3NO . It has an average mass of 243.654 Da and a monoisotopic mass of 243.063782 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) .

Scientific Research Applications

  • Structural and Fluorescent Properties : A study on isoquinoline derivatives, similar in structure to 2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide, found that these compounds can form gels and crystalline solids with different acids. These compounds exhibit varying fluorescence emissions under different conditions, indicating their potential in fluorescence-based applications (Karmakar et al., 2007).

  • Cyclopalladation Reactions : Cyclopalladation of aniline derivatives, which are structurally related to this compound, was investigated. These studies are significant for understanding the chemical behavior of such compounds in the presence of palladium, which is crucial for catalytic and synthetic applications (Mossi et al., 1992).

  • Crystal Structure Analysis : Research on compounds like this compound reveals insights into their crystal structures, hydrogen bonding patterns, and molecular conformations. This information is crucial for material science and crystallography (Helliwell et al., 2011).

  • Environmental Interaction and Metabolism : Studies on chloroacetamide herbicides, which share a functional group with this compound, provide insights into their environmental interactions and metabolic pathways. Such research is essential for understanding the environmental impact and safety of related chemicals (Coleman et al., 2000).

  • Conformational Studies : Investigations into the conformations of similar acetamides can inform the design and synthesis of new compounds with desired physical and chemical properties (Ishmaeva et al., 2015).

  • Synthesis of Novel Compounds : The research also includes the synthesis of novel compounds using similar acetamides, which is fundamental for developing new pharmaceuticals and materials (Saito et al., 2007).

properties

IUPAC Name

2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLVTAEPYDRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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